Vinyl triflate
Overview
Description
Vinyl triflate, also known as vinyl trifluoromethanesulfonate, is an organic compound characterized by the presence of a vinyl group attached to a trifluoromethanesulfonate group. This compound is widely recognized for its utility in organic synthesis, particularly in cross-coupling reactions. This compound serves as a versatile intermediate in the formation of carbon-carbon and carbon-heteroatom bonds, making it a valuable reagent in the field of synthetic organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Vinyl triflate can be synthesized through several methods, with one of the most common routes involving the reaction of vinyl halides with triflic anhydride in the presence of a base such as pyridine. Another method includes the reaction of ketones with lithium diisopropylamide (LDA) and N-(2-pyridyl)triflimide under kinetically controlled conditions .
Industrial Production Methods: In industrial settings, this compound is typically produced through the reaction of vinyl ethers with triflic anhydride. This method is favored due to its efficiency and scalability, allowing for the large-scale production of this compound required for various applications in organic synthesis .
Chemical Reactions Analysis
Types of Reactions: Vinyl triflate undergoes a variety of chemical reactions, including:
Substitution Reactions: this compound can participate in nucleophilic substitution reactions, where the triflate group is replaced by a nucleophile.
Cross-Coupling Reactions: It is commonly used in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, to form carbon-carbon bonds.
Radical Reactions: this compound can also undergo radical reactions, leading to the formation of various functionalized products.
Common Reagents and Conditions:
Palladium Catalysts: Used in cross-coupling reactions to facilitate the formation of carbon-carbon bonds.
Triethyl(trifluoromethyl)silane: An additive used to improve regioselectivity in fluorination reactions.
Triethyl Borane: A radical initiator used in the synthesis of α-trifluoromethylated ketones from vinyl triflates.
Major Products:
Alkenes: Formed through cross-coupling reactions.
Fluorinated Compounds: Produced via fluorination reactions.
Trifluoromethylated Ketones: Resulting from radical reactions.
Scientific Research Applications
Vinyl triflate has a wide range of applications in scientific research, including:
Biology: Employed in the synthesis of bioactive compounds and pharmaceuticals.
Medicine: Utilized in the development of drug candidates and therapeutic agents.
Industry: Applied in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of vinyl triflate primarily involves its role as an electrophile in various chemical reactions. In cross-coupling reactions, this compound undergoes oxidative addition with a palladium catalyst, followed by transmetalation and reductive elimination steps to form the desired product . The triflate group acts as a good leaving group, facilitating these reactions.
Comparison with Similar Compounds
Vinyl Bromide: Used in similar cross-coupling reactions but with different reactivity profiles.
Vinyl Sulfonate: Another alternative with distinct reactivity and applications.
Vinyl triflate’s unique properties and versatility make it an indispensable reagent in modern organic synthesis, with applications spanning chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
ethenyl trifluoromethanesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3F3O3S/c1-2-9-10(7,8)3(4,5)6/h2H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDDXQSUSMHZCLS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=COS(=O)(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3F3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40472101 | |
Record name | vinyl triflate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40472101 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53547-61-8 | |
Record name | Ethenyl 1,1,1-trifluoromethanesulfonate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=53547-61-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | vinyl triflate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40472101 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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